

Lucitanib patient selection criteria clinical studies

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Compound Focus: Lucitanib

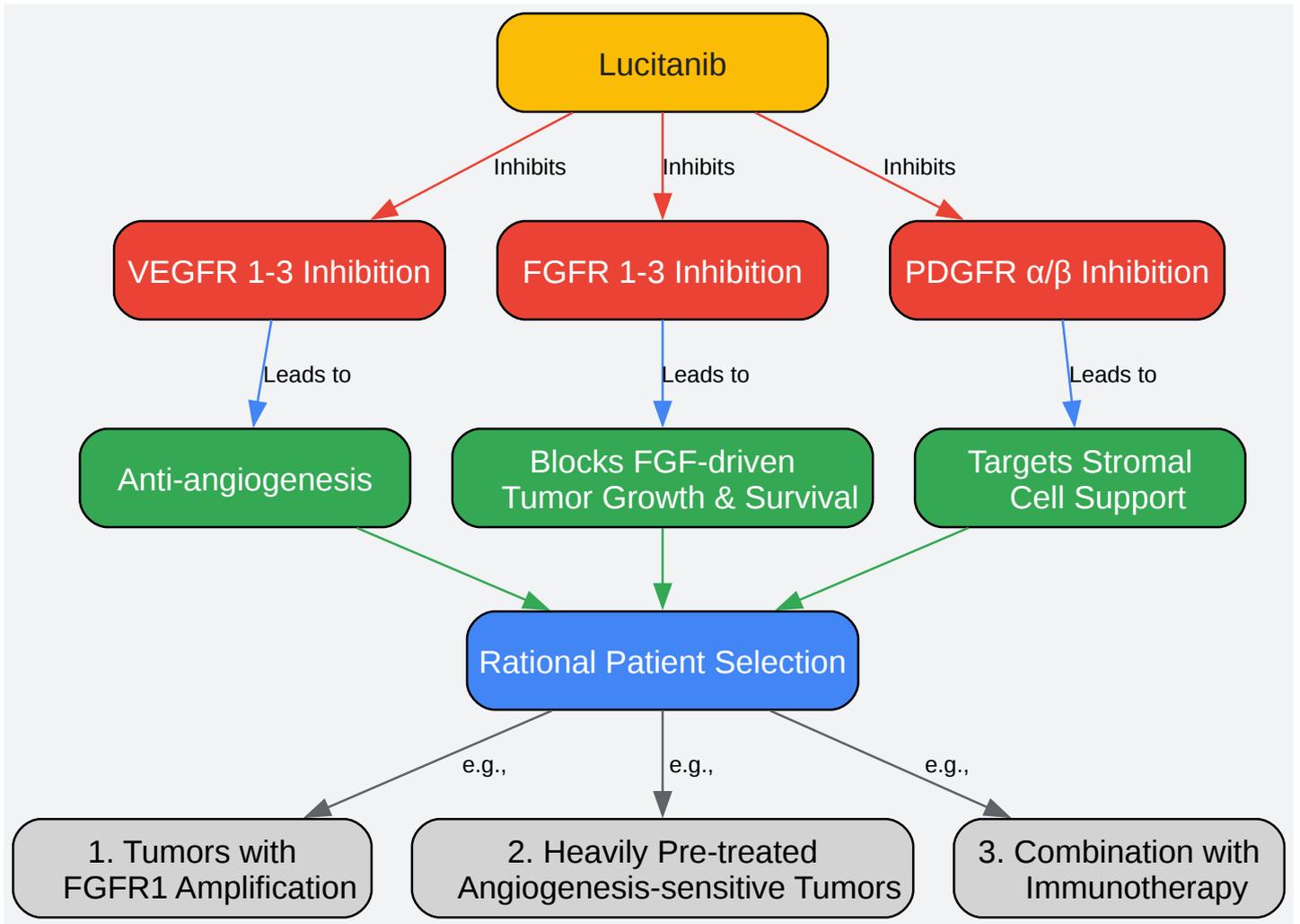
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Lucitanib's Mechanism of Action and Target Pathways

Lucitanib is an oral, multi-target tyrosine kinase inhibitor. Its anti-tumor activity is primarily attributed to the dual inhibition of both angiogenesis and fibroblast growth factor (FGF) signaling pathways [1]. The following diagram illustrates its core mechanism and the logical rationale for patient selection.



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Patient Selection Criteria Across Clinical Studies

The table below summarizes the key eligibility criteria from major **lucitanib** clinical trials, highlighting the common and specific requirements for different cancer types.

Trial & Identifier	Cancer Type & Stage	Key Inclusion Criteria	Key Prior Therapy	Biomarker Requirements	Key Exclusion Criteria
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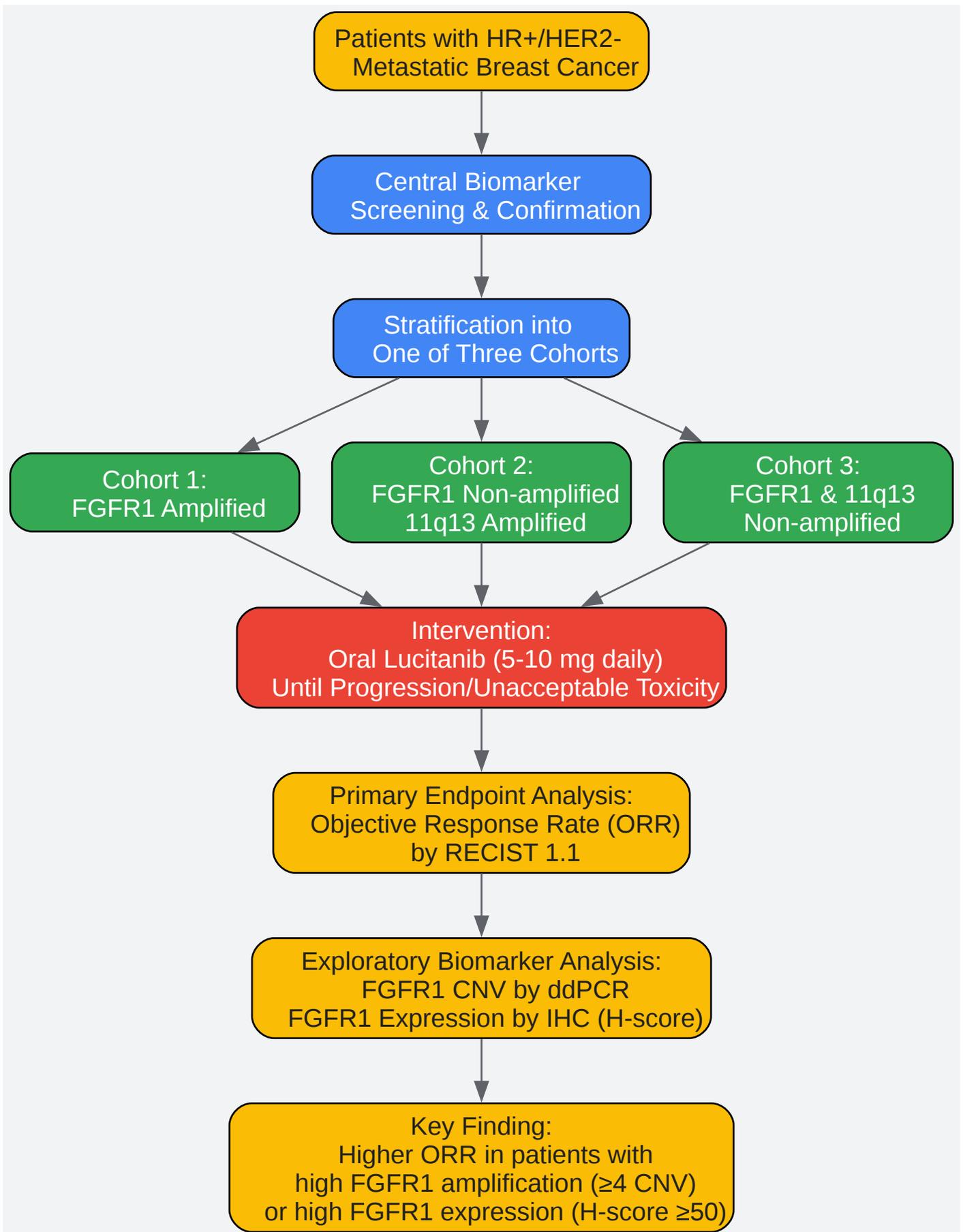
| **FINESSE (NCT02053636)** [2] [3] | HR+/HER2- Metastatic Breast Cancer (MBC) | • Histologically confirmed breast adenocarcinoma • Life expectancy >3 months • Accessible metastatic lesion for biopsy | • ≥1 line of anticancer therapy for metastatic disease • ≤2 lines of chemotherapy in the metastatic setting |

Cohort-specific:

- **FGFR1 amplified**
- **FGFR1 nonamp/11q13 amp**
- **FGFR1 & 11q13 nonamp** | • Uncontrolled hypertension (BP ≥140/90 mmHg) • Active CNS metastases • Impaired cardiac function | | **Phase 1b (NPC)** [1] | Recurrent/Metastatic Nasopharyngeal Carcinoma (RM-NPC) | • Histologically/cytologically confirmed NPC • Adequate organ function | ≥1 prior line of **platinum-based chemotherapy** | Not specified in results | Not fully detailed in available results | | **LIO-1 (NCT04042116)** [4] [5] | • Phase 1b: Advanced Solid Tumors • Phase 2: Advanced Gynecological Tumors | • ECOG PS 0-1 • Measurable disease (RECIST v1.1) • Available tumor tissue • Life expectancy ≥3 months | **Phase 2 (Cervical):** ≥1 prior platinum-based chemo ± bevacizumab **Phase 2 (Ovarian):** ≥2 prior chemo regimens (incl. platinum) **Phase 2 (Endometrial):** ≥1 prior platinum-based chemo | Not a primary requirement | • Prior **lucitanib** treatment • Active second malignancy • Uncontrolled hypertension • Active CNS metastases • Prior VEGFR-TKI (Phase 2) |

Biomarker-Driven Selection: The FINESSE Study Workflow

The FINESSE trial for HR+/HER2- metastatic breast cancer provides a prime example of a biomarker-enriched patient selection strategy. The experimental protocol and patient flow are outlined below.



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Detailed Experimental Protocol: Biomarker Analysis in FINESSE

The biomarker analysis followed a rigorous protocol to stratify patients and explore predictive markers of response [2]:

- **FGFR1 Copy Number Variation (CNV) Determination:** This was centrally confirmed using **Fluorescence In Situ Hybridization (FISH)**. An exploratory analysis also used **Droplet Digital PCR (ddPCR)** to quantitatively assess amplification levels. Patients were categorized, with those having **≥4 CNV** considered "high amplification."
- **FGFR1 Protein Expression Analysis:** Determined by **Immunohistochemistry (IHC)** on archived tumor samples. Expression levels were quantified using an **H-score**, which integrates staining intensity and the percentage of positive tumor cells. A pre-specified **H-score cutoff of ≥50** was used to define "FGFR1-high" tumors.
- **Statistical Design:** The trial used a **Simon's two-stage design**. In the first stage, 21 patients were enrolled per cohort. If **≥2** patients responded, an additional 20 patients were enrolled in that cohort, ensuring the trial could efficiently identify cohorts with promising activity.

Safety Profile and Management Protocols

Lucitanib's safety profile is characterized by on-target toxicities related to its anti-angiogenic activity. The table below summarizes common adverse events and management strategies derived from clinical protocols.

Adverse Event	Grade ≥3 Incidence (Example)	Recommended Management Actions
Hypertension [1] [2] 30% (in continuous dosing arm for NPC) • Monitor BP regularly. • Initiate/optimize antihypertensive medication. • For persistent severe hypertension: dose interruption/reduction.		
Proteinuria [1] [2] 20% (in continuous dosing arm for NPC) • Regular urinalysis monitoring. • Dose modification for grade ≥2 events.		
Hypothyroidism [2] Mostly low-grade (45% any grade) • Monitor thyroid function tests (TSH). • Initiate thyroid hormone replacement as needed.		
Hepatic Toxicity (e.g., AST increase) [1] 10% (in continuous dosing arm for NPC) • Regular liver function test monitoring. • Dose interruption and reduction as per protocol.		
Hematologic Toxicity (e.g., Platelet count decrease) [1]		

10% (in continuous dosing arm for NPC) | • Monitor complete blood count. • Dose interruption and reduction as required. |

Efficacy Outcomes and Dosing Regimens

Dosing and Administration

- **Monotherapy Dosing:** In the FINESSE and NPC trials, **lucitanib** was administered orally at doses ranging from **5 mg to 10 mg once daily** [1] [3]. The studies explored two schedules: **continuous daily dosing** (28-day cycle) and **intermittent dosing** (3 weeks on/1 week off) [1].
- **Combination Therapy Dosing:** The LIO-1 trial is determining the **Recommended Phase 2 Dose (RP2D)** for **lucitanib** in combination with a fixed dose of **nivolumab (480 mg IV every 4 weeks)** [4] [5].

Summary of Efficacy

Lucitanib has shown promising clinical activity in specific patient populations:

- **In HR+/HER2- MBC:** The FINESSE study met its primary endpoint only in the **FGFR1-amplified cohort (Cohort 1)**, with an ORR of **19%**. Exploratory analysis revealed a higher ORR of **22%** in patients with high FGFR1 amplification (≥ 4 CNV) and **25%** in those with FGFR1-high tumors (IHC H-score ≥ 50), underscoring the role of biomarkers [2].
- **In RM-NPC:** Heavily pretreated patients showed encouraging results. The **Objective Response Rate (ORR)** was **20%** with continuous dosing and **10%** with intermittent dosing. The **Disease Control Rate (DCR)** was notably high at **90%** for continuous dosing. Some responders exhibited a remarkably **long Duration of Response (DoR)**, exceeding one year, with two patients still on treatment with a sustained response at over three years [1].
- **Ongoing Research:** The LIO-1 trial is evaluating the combination of **lucitanib** and nivolumab in patients with advanced gynecological cancers, including endometrial, ovarian, clear cell, and cervical cancer, with results pending [4] [5].

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